molecular formula C15H20F2N4 B7009095 N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine

Cat. No.: B7009095
M. Wt: 294.34 g/mol
InChI Key: UTRWPNDKDDEURR-UHFFFAOYSA-N
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Description

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine is a synthetic organic compound that features a difluoromethyl group attached to a pyridine ring, an ethyl group, and a pyrazole ring

Properties

IUPAC Name

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N4/c1-10-6-19-21(8-10)9-11(2)20-12(3)13-4-5-14(15(16)17)18-7-13/h4-8,11-12,15,20H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRWPNDKDDEURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C)NC(C)C2=CN=C(C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine typically involves multiple steps, starting with the preparation of the pyridine and pyrazole intermediates. The difluoromethyl group can be introduced through difluoromethylation reactions, which have seen significant advancements in recent years . These reactions often utilize difluoromethylation reagents and catalysts to achieve the desired transformation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amine or alkane derivatives.

Scientific Research Applications

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new medications.

    Materials Science: The compound’s properties could be explored for applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The pyridine and pyrazole rings may also play a role in the compound’s overall activity by interacting with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-(4-methylpyrazol-1-yl)propan-2-amine include other difluoromethylated pyridine and pyrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a difluoromethyl group with a pyridine and pyrazole ring, which can impart distinct chemical and biological properties. This combination may result in enhanced stability, selectivity, and potency compared to other similar compounds.

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